molecular formula C21H14N4O4S B215132 2-({2,4-bisnitrophenyl}sulfanyl)-4,5-diphenyl-1H-imidazole

2-({2,4-bisnitrophenyl}sulfanyl)-4,5-diphenyl-1H-imidazole

Cat. No. B215132
M. Wt: 418.4 g/mol
InChI Key: XUUMMIKMWUKSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2,4-bisnitrophenyl}sulfanyl)-4,5-diphenyl-1H-imidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, BNIT-Im. The unique structure of BNIT-Im makes it an important molecule for exploring the mechanisms of various biological processes. In

Mechanism of Action

The mechanism of action of BNIT-Im is not fully understood, but it is believed to involve the formation of covalent bonds with target proteins. BNIT-Im has been shown to react with cysteine residues in proteins, which can lead to the inhibition of enzymatic activity or the disruption of protein-protein interactions. The unique structure of BNIT-Im allows it to selectively target specific proteins, making it a valuable tool for studying biological processes.
Biochemical and Physiological Effects:
BNIT-Im has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BNIT-Im can inhibit the activity of various enzymes, including kinases and proteases. Additionally, BNIT-Im has been shown to disrupt protein-protein interactions, which can have downstream effects on various signaling pathways. In vivo studies have shown that BNIT-Im can induce apoptosis in cancer cells and can inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of BNIT-Im is its selectivity for specific proteins. This allows researchers to study the function of individual proteins in complex biological systems. Additionally, BNIT-Im is a potent inhibitor of enzymes, making it a valuable tool for studying enzyme kinetics. However, there are also limitations to the use of BNIT-Im in lab experiments. The synthesis of BNIT-Im is a complex process that requires specialized equipment and expertise. Additionally, the covalent modification of proteins by BNIT-Im can be irreversible, making it difficult to study the effects of BNIT-Im on protein function over time.

Future Directions

There are several future directions for the study of BNIT-Im. One potential application of BNIT-Im is in the development of new cancer therapies. BNIT-Im has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models, making it a promising candidate for further study. Additionally, the selectivity of BNIT-Im for specific proteins makes it a valuable tool for studying protein function in complex biological systems. Further research is needed to fully understand the mechanism of action of BNIT-Im and its potential applications in scientific research.

Synthesis Methods

BNIT-Im can be synthesized using a multistep process that involves several chemical reactions. The first step involves the synthesis of 2,4-dinitrophenylthiol, which is then used to synthesize 2,4-bisnitrophenylthiol. The final step involves the reaction of 2,4-bisnitrophenylthiol with 4,5-diphenylimidazole in the presence of a catalyst to yield BNIT-Im. The synthesis of BNIT-Im is a complex process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

BNIT-Im has been used extensively in scientific research for its potential applications in studying various biological processes. One of the primary applications of BNIT-Im is in the study of protein-protein interactions. BNIT-Im can be used to probe the binding sites of various proteins and can be used to identify potential drug targets. Additionally, BNIT-Im has been used in the study of enzyme kinetics and has been shown to be a potent inhibitor of certain enzymes.

properties

Product Name

2-({2,4-bisnitrophenyl}sulfanyl)-4,5-diphenyl-1H-imidazole

Molecular Formula

C21H14N4O4S

Molecular Weight

418.4 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C21H14N4O4S/c26-24(27)16-11-12-18(17(13-16)25(28)29)30-21-22-19(14-7-3-1-4-8-14)20(23-21)15-9-5-2-6-10-15/h1-13H,(H,22,23)

InChI Key

XUUMMIKMWUKSFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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